molecular formula C13H22Cl2N2O B2989470 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride CAS No. 2034511-64-1

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B2989470
CAS No.: 2034511-64-1
M. Wt: 293.23
InChI Key: DIFZNIFBYHWKPO-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of ligands targeting the central nervous system. The compound features a piperazine ring, a privileged scaffold frequently encountered in pharmacologically active molecules, which is substituted with a phenyl group and a propan-1-ol chain. This structural motif is common in compounds designed to interact with key neurotransmitter systems in the brain . Piperazine-containing compounds are extensively investigated for their diverse biological activities. Structural analogs of this compound have demonstrated high affinity for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors, which are critical targets for understanding and treating neurological and psychiatric conditions . The specific substitution pattern on the piperazine ring, particularly the 4-phenyl group, is a key structural feature that influences receptor binding affinity and selectivity . Researchers utilize this compound as a key synthetic intermediate or a lead structure in the development of novel therapeutic agents. Its molecular framework is highly amenable to structural modification, allowing for the exploration of structure-activity relationships (SAR) to optimize properties such as receptor selectivity, efficacy, and metabolic stability . Potential research applications for this compound and its analogs include the study of neurological pathways, the development of potential anxiolytic agents, and the exploration of novel antipsychotic medications . The dihydrochloride salt form offers enhanced solubility and stability in aqueous research buffers, facilitating in vitro and ex vivo experimental protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-12(11-16)14-7-9-15(10-8-14)13-5-3-2-4-6-13;;/h2-6,12,16H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFZNIFBYHWKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 4-phenylpiperazine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylpiperazine moiety can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly as a scaffold for designing drugs targeting neurological disorders.

    Drug Discovery:

    Chemical Biology: It is utilized in studying the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The phenyl group in the target compound may enhance aromatic interactions in receptor binding compared to bromophenyl (bulkier) or benzyl (flexible) groups .
  • Backbone Modifications: Propanol (target) vs. propanoic acid () alters polarity and hydrogen-bonding capacity.
  • Salt Forms: Dihydrochloride salts (target, ) improve aqueous solubility versus monohydrochloride () .

Pharmacological Implications

  • Antihistamine Activity : Levocetirizine dihydrochloride () demonstrates the therapeutic relevance of dihydrochloride salts in allergic response modulation.
  • Receptor Selectivity : Substituents like bromine () or nitrile () may influence binding affinity to serotonin or dopamine receptors .

Biological Activity

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride (CAS Number: 2034511-64-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22Cl2N2O
  • Molecular Weight : 293.23 g/mol
  • Structure : The compound features a piperazine ring which is known for its diverse biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of 4-phenylpiperazine, including this compound, exhibit anticonvulsant properties. A study synthesized several N-phenyl derivatives and evaluated their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed that compounds with the phenylpiperazine moiety demonstrated significant anticonvulsant activity, particularly in the MES test, indicating their potential as antiepileptic agents .

Table 1: Anticonvulsant Activity of Phenylpiperazine Derivatives

CompoundDose (mg/kg)MES ProtectionTime of Observation
Compound 19100Yes4 h
Compound 20300Yes0.5 h
Compound 24100Yes0.5 h

The study highlighted that the introduction of lipophilic characteristics into these compounds enhanced their ability to penetrate the central nervous system (CNS), which is crucial for effective anticonvulsant action .

The anticonvulsant mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels. Specifically, certain derivatives demonstrated moderate binding affinity to these channels, which play a key role in the propagation of electrical signals in neurons .

Fragment-Based Screening

A significant study utilized fragment-based screening to identify small molecule interactions with various protein targets. Compound 22 from this study exhibited selective inhibition of PTGR2, showcasing how modifications in the piperazine structure can lead to varied biological activities .

Structure-Activity Relationship (SAR)

Further investigations into SAR have revealed that modifications in the phenylpiperazine structure can significantly impact biological activity. For instance, substituting different functional groups can enhance or diminish anticonvulsant effects, suggesting a tailored approach for drug design based on desired therapeutic outcomes .

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